molecular formula C17H24N2O4 B6723811 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-piperidin-4-yloxyacetamide

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-piperidin-4-yloxyacetamide

Cat. No.: B6723811
M. Wt: 320.4 g/mol
InChI Key: WCFNSXBHCPHEBG-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-piperidin-4-yloxyacetamide is a complex organic compound that features a benzodioxin ring fused with a piperidine moiety

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-piperidin-4-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c20-17(12-23-14-4-6-18-7-5-14)19-8-3-13-1-2-15-16(11-13)22-10-9-21-15/h1-2,11,14,18H,3-10,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFNSXBHCPHEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC(=O)NCCC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-piperidin-4-yloxyacetamide typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the piperidine and acetamide functionalities. The reaction conditions often involve the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-piperidin-4-yloxyacetamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The piperidine ring allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxin ring can yield quinone derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-piperidin-4-yloxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-piperidin-4-yloxyacetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of bacterial enzymes or modulation of neurotransmitter receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-piperidin-4-yloxyacetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzodioxin ring with a piperidine moiety makes it a versatile compound for various applications.

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